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molecular formula C18H17FN2S B052084 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole CAS No. 113759-19-6

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Cat. No. B052084
M. Wt: 312.4 g/mol
InChI Key: ZTFDMDJGJVUYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066666

Procedure details

To N-methylthiourea (5.55 g, 61.6 mmol) in water was heated with 1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (16.50 g, 59.6 mmol) at 90° C. for 3 hr. Treatment in same manner of Example 1 to give 4-[1-(2-fluoro-4-biphenylyl)ethyl]-2-methylaminothiazole (13.15 g, 71% yield): mp 129°-129.5° C.
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].Cl[CH2:7][C:8](=O)[CH:9]([C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:13]([F:23])[CH:12]=1)[CH3:10]>O>[F:23][C:13]1[CH:12]=[C:11]([CH:9]([C:8]2[N:5]=[C:3]([NH:2][CH3:1])[S:4][CH:7]=2)[CH3:10])[CH:16]=[CH:15][C:14]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
CNC(=S)N
Name
1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
Quantity
16.5 g
Type
reactant
Smiles
ClCC(C(C)C1=CC(=C(C=C1)C1=CC=CC=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(C)C=1N=C(SC1)NC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.15 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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